3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate
Description
Properties
Molecular Formula |
C14H10ClNO3 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-(5-chloroquinolin-8-yl)oxyprop-2-ynyl acetate |
InChI |
InChI=1S/C14H10ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,8H2,1H3 |
InChI Key |
LCBMSWJMKQCVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC#COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and propargyl alcohol.
Formation of Intermediate: The 5-chloroquinoline is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the quinoline anion.
Alkylation: The quinoline anion is then alkylated with propargyl bromide to form 3-((5-chloroquinolin-8-yl)oxy)prop-2-yne.
Acetylation: The final step involves the acetylation of the propargyl alcohol group using acetic anhydride in the presence of a catalyst like pyridine to yield 3-((5-chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynal or 3-((5-chloroquinolin-8-yl)oxy)prop-2-ynoic acid.
Reduction: Formation of 3-((5-chloroquinolin-8-yl)oxy)propane.
Substitution: Formation of derivatives like 3-((5-aminoquinolin-8-yl)oxy)prop-2-yn-1-yl acetate.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate has shown promise against various pathogens. Compounds with similar structures have demonstrated efficacy against malaria parasites and certain bacterial strains. The quinoline core is often associated with antimalarial activity, as seen in established drugs like chloroquine.
2. Antimalarial Potential
The unique structural features of this compound suggest it could serve as a lead compound for developing new antimalarial agents. Given the ongoing challenges in treating malaria, this compound's potential to interact with metabolic pathways of pathogens could be significant.
Applications in Medicinal Chemistry
1. Drug Development
Due to its biological activities, 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is being explored for its application in drug development targeting infectious diseases. Its ability to undergo click chemistry allows for the creation of functionalized polymers or nanomaterials, which can be utilized in drug delivery systems.
2. Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies utilizing molecular docking and kinetic assays could provide insights into specific interactions at the molecular level, paving the way for further therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in target cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and applications of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate and related compounds:
Key Differences and Implications
Functional Groups: The nitrile in 3-[(5-chloroquinolin-8-yl)oxy]propanenitrile offers reactivity toward hydrolysis to carboxylic acids, unlike the acetate ester in the target compound, which may hydrolyze to a propargyl alcohol. Ethyl ester (A1) serves as a simpler ester variant, facilitating hydrazide formation, whereas the propargyl acetate in the target compound introduces alkyne reactivity. Chloromethyl group in 5-(Chloromethyl)quinolin-8-yl acetate enables nucleophilic substitution, contrasting with the propargyloxy linker’s click chemistry utility.
Synthetic Pathways :
- Ethyl ester (A1) synthesis involves K₂CO₃ and ethyl chloroacetate , a method adaptable to the target compound using propargyl bromoacetate.
- Compound 1o requires intricate coupling steps due to its benzamide and o-tolyl substituents, highlighting the target compound’s relative synthetic simplicity.
The propargyl group in the target compound and 1o enables modular derivatization via click chemistry, absent in nitrile or chloromethyl analogs.
Research Findings and Trends
- Coordination Chemistry: Quinoline derivatives with oxygen-based side chains (e.g., acetate, nitrile) are widely used as ligands. The target compound’s propargyl group may enhance binding versatility compared to simpler esters .
- Pharmaceutical Potential: Platinum complexes of similar compounds (e.g., A3 ) show antitumor activity, implying that the target compound’s propargyl-acetate structure could be optimized for drug delivery or bioactivity.
- Structural Complexity : Compound 1o , with a benzamide substituent, exemplifies how branching substituents increase steric hindrance and specificity, a design consideration for the target compound’s derivatives.
Biological Activity
3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. Quinoline derivatives, including those with chloro substitutions, have been recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate can be represented as follows:
This compound features a chloroquinoline moiety linked to a propargyl acetate, which may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((5-Chloroquinolin-8-yl)oxy)prop... | Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL | |
| Bacillus subtilis | 0.015 mg/mL |
These results indicate that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antitumor Activity
Quinoline derivatives have also been investigated for their antitumor properties. The mechanism often involves the inhibition of key receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis.
Case Study:
A study conducted on a series of quinoline derivatives showed that modifications at the C-8 position significantly enhanced their activity against various cancer cell lines. The presence of the chloro group was found to increase cytotoxicity by enhancing interactions with cellular targets involved in proliferation and survival pathways.
Table 2: Antitumor Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-((5-Chloroquinolin-8-yl)oxy)prop... | MCF7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 | |
| A549 (Lung Cancer) | 12.0 |
The data indicates that this compound could serve as a lead structure for further development into anticancer therapeutics .
The biological activity of 3-((5-Chloroquinolin-8-yl)oxy)prop-2-yn-1-yl acetate is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes crucial for microbial survival and cancer cell proliferation.
- Receptor Interaction: By binding to RTKs, it can disrupt signaling pathways that promote tumor growth.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that quinoline derivatives can induce oxidative stress in target cells, leading to apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
